molecular formula C20H25ClN2O B4719593 N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide

N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide

Cat. No. B4719593
M. Wt: 344.9 g/mol
InChI Key: GDPAPZBVDJXUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of potential therapeutic applications.

Mechanism of Action

N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide works by inhibiting GABA transaminase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This can result in a range of potential therapeutic effects, including anticonvulsant, anxiolytic, and antiepileptic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This can result in a range of potential therapeutic effects, including anticonvulsant, anxiolytic, and antiepileptic effects. In addition, N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide has been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide is its high potency and selectivity for GABA transaminase. This makes it an attractive candidate for preclinical and clinical studies. However, N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide is a complex molecule that requires expertise in organic chemistry for its synthesis. In addition, the mechanism of action of N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide is not fully understood, and more research is needed to fully elucidate its effects on the brain.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide. One area of interest is the potential use of N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide in the treatment of addiction. N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction, and more research is needed to determine its potential therapeutic effects in humans. Another area of interest is the potential use of N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide in the treatment of anxiety disorders. N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide has been shown to reduce anxiety-like behavior in animal models, and more research is needed to determine its potential therapeutic effects in humans. Finally, more research is needed to fully elucidate the mechanism of action of N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide and its effects on the brain.

Scientific Research Applications

N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promise in the treatment of epilepsy, anxiety disorders, and addiction. In animal models of epilepsy, N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide has been shown to increase the levels of GABA in the brain and reduce seizure activity. In animal models of anxiety, N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide has been shown to reduce anxiety-like behavior. In animal models of addiction, N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide has been shown to reduce drug-seeking behavior.

properties

IUPAC Name

N-(3-chlorophenyl)-2-cyano-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-4-20(2,3)15-10-8-14(9-11-15)18(13-22)19(24)23-17-7-5-6-16(21)12-17/h5-7,12,15H,4,8-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPAPZBVDJXUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide
Reactant of Route 4
N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.